Product packaging for 2-Piperidin-4-yl-phenylamine 2HCl(Cat. No.:CAS No. 920966-01-4)

2-Piperidin-4-yl-phenylamine 2HCl

Cat. No.: B13354219
CAS No.: 920966-01-4
M. Wt: 249.18 g/mol
InChI Key: JCPNAYJWSYRIFF-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Sciences

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental to the chemical sciences. Their structural diversity and ability to participate in various chemical interactions make them indispensable in numerous applications. nih.govnih.gov In medicinal chemistry, a significant majority of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring. nih.govuni.lu This prevalence is attributed to their ability to mimic natural metabolites and products, and to form crucial hydrogen bonds with biological targets like enzymes and receptors. nih.govuni.lu

The presence of nitrogen atoms in a heterocyclic structure can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for drug development. sigmaaldrich.com These compounds form the backbone of a vast array of pharmaceuticals, including anticancer agents, antivirals, and anti-inflammatory drugs, as well as being vital components in natural products like alkaloids and vitamins. uni.luamericanelements.comresearchgate.net

Overview of Piperidine (B6355638) Moiety as a Core Structure in Complex Chemical Entities

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.govscielo.br Its presence in over 70 commercially available drugs underscores its importance. scielo.brnih.gov The piperidine moiety offers a versatile and conformationally flexible three-dimensional structure that can be strategically modified to optimize biological activity and pharmacokinetic properties. nih.gov

Introducing a piperidine scaffold into a molecule can enhance its binding affinity and selectivity for a specific biological target, modulate its physicochemical properties for better absorption and distribution, and even reduce toxicity. nih.gov Its derivatives have found applications as central nervous system modulators, antihistamines, anticoagulants, and anticancer agents. nih.gov The ability to readily synthesize a wide range of substituted piperidines makes it a highly attractive building block for chemists in drug discovery and development. mdpi.com

Research Context of 2-Piperidin-4-yl-phenylamine 2HCl within Advanced Organic and Medicinal Chemistry

2-Piperidin-4-yl-phenylamine, typically handled as its more stable dihydrochloride (B599025) salt (2HCl), is a specific example of a molecule that combines the key features of an aniline (B41778) group and a piperidine ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. researchgate.netmdpi.com While extensive research on the final biological activity of this compound itself is not widely published, its significance lies in its role as a foundational building block.

The structural arrangement of an aminophenyl group attached to a piperidine ring at the 4-position provides a versatile platform for further chemical modifications. For instance, derivatives of the isomeric 4-(piperidin-4-yl)aniline (B52056) are used in the synthesis of kinase inhibitors. The core structure of 2-Piperidin-4-yl-phenylamine allows for the exploration of new chemical space in the development of novel therapeutic agents. Research on related anilidopiperidine analogues has shown that modifications to this type of scaffold can lead to compounds with selective binding to various receptors, such as opioid receptors.

The synthesis of such intermediates is a critical aspect of medicinal chemistry. For example, a common strategy for creating similar structures involves the Strecker-type condensation of a piperidone with an aniline and a cyanide source, followed by hydrolysis. researchgate.net The availability of this compound provides chemists with a ready-to-use fragment for constructing larger, more elaborate molecules with desired pharmacological profiles.

Physicochemical Properties of 2-(Piperidin-4-yl)aniline

PropertyValueSource
Molecular FormulaC11H16N2 uni.lu
Molecular Weight176.26 g/mol nih.gov
XlogP (predicted)1.4 uni.lu
InChI KeyNCVKHJZWDQYPQR-UHFFFAOYSA-N uni.lu
SMILESC1CNCCC1C2=CC=CC=C2N uni.lu

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18Cl2N2 B13354219 2-Piperidin-4-yl-phenylamine 2HCl CAS No. 920966-01-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

920966-01-4

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

2-piperidin-4-ylaniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8,12H2;2*1H

InChI Key

JCPNAYJWSYRIFF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2N.Cl.Cl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

One-Dimensional NMR (¹H and ¹³C) Analysis of 2-Piperidin-4-yl-phenylamine 2HCl and Derivatives

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of piperidine (B6355638) derivatives, the protons on the piperidine ring typically appear as multiplets in the upfield region. For instance, in piperidine itself, these signals are observed around 1.58, 2.79, and 2.04 ppm. chemicalbook.com The protons on the phenyl ring of this compound would be expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. The chemical shifts of the amine (NH) protons can vary widely and are often broad; their signals can be confirmed by D₂O exchange, which causes them to disappear from the spectrum. wikipedia.orgopenstax.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons adjacent to the amine nitrogen in piperidine derivatives are typically deshielded and appear around 20 ppm downfield compared to similar alkanes. openstax.org In piperidine, the carbon signals are observed at approximately 24, 26, and 47 ppm. The carbons of the phenyl group in this compound would resonate in the aromatic region, generally between 110 and 150 ppm. Quaternary carbons, those without any attached protons, often exhibit signals of lower intensity. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Piperidine Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H Piperidine Ring Protons1.5 - 3.0
Phenyl Ring Protons6.5 - 8.0
Amine (N-H) ProtonsVariable, often broad
¹³C Piperidine Ring Carbons20 - 50
Phenyl Ring Carbons110 - 150

Two-Dimensional NMR (e.g., HSQC, HMBC) for Complex Structural Confirmation

For unambiguous structural assignment, especially in complex molecules, two-dimensional NMR techniques are employed. spectroscopyonline.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the signals of protons with their directly attached carbons, providing direct C-H connectivity information. columbia.edusdsu.edu It is significantly more sensitive than some older techniques. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This is crucial for piecing together the molecular skeleton by identifying long-range H-C connectivities. For example, it can confirm the attachment of the piperidine ring to the phenyl ring by showing a correlation between the piperidine protons and the phenyl carbons. The intensity of these correlation peaks depends on the coupling constant, which can be influenced by the dihedral angle between the coupled nuclei. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in confirming the molecular formula of this compound. nih.govresearchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.gov

Fragmentation Pattern Analysis for Structural Insights

Electron impact (EI) or electrospray ionization (ESI) can be used to generate fragment ions from the parent molecule. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint. nih.govscielo.br

For amine-containing compounds like 2-Piperidin-4-yl-phenylamine, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orglibretexts.org This leads to the formation of a resonance-stabilized, nitrogen-containing cation. openstax.org In the case of piperidine, a common fragment is observed at m/z 84, corresponding to the loss of a hydrogen atom (M-1). miamioh.edu Analysis of the fragmentation of piperidine alkaloids has shown that the loss of substituents on the ring is a primary pathway. nih.govresearchgate.net The presence of the phenyl group would also lead to characteristic aromatic fragments. The specific fragmentation pattern of this compound would provide valuable information for confirming the connectivity of the piperidinyl and phenylamine moieties.

Table 2: Common Fragmentation Pathways in Piperidine-Containing Compounds

Fragmentation ProcessDescription
Alpha-Cleavage Cleavage of the C-C bond adjacent to the nitrogen atom.
Loss of H• Formation of an [M-1]⁺ ion, common in cyclic amines. miamioh.edu
Ring Opening Fragmentation of the piperidine ring itself.
Loss of Substituents Elimination of groups attached to the piperidine or phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretching : Primary amines (like the -NH₂ group on the phenyl ring) typically show a pair of bands in the region of 3300-3500 cm⁻¹. openstax.orgspectroscopyonline.com Secondary amines (like the N-H in the piperidine ring) show a single band in a similar region. wikipedia.orgopenstax.org These bands are generally sharper and less intense than the O-H bands of alcohols. openstax.org

C-H Stretching : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

N-H Bending : The scissoring vibration of a primary amine (NH₂) typically appears around 1550-1650 cm⁻¹. libretexts.org A wagging peak for primary amines can be found between 750 and 850 cm⁻¹. spectroscopyonline.com

C-N Stretching : The C-N stretching absorption for aliphatic amines is found in the 1000-1250 cm⁻¹ range, while for aromatic amines it is in the 1200-1350 cm⁻¹ range. libretexts.org

The presence of the dihydrochloride (B599025) salt would likely influence the positions and shapes of the amine-related bands.

Table 3: Characteristic IR Absorption Frequencies for 2-Piperidin-4-yl-phenylamine Functional Groups

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)
Primary Amine (Ar-NH₂) N-H Stretch3300 - 3500 (two bands) openstax.orgspectroscopyonline.com
N-H Bend (Scissoring)1550 - 1650 libretexts.org
Secondary Amine (Piperidine N-H) N-H Stretch3300 - 3500 (one band) wikipedia.orgopenstax.org
Aromatic Ring C-H Stretch> 3000
C=C Stretch1450 - 1600
Aliphatic (Piperidine) C-H Stretch< 3000
C-N Bonds C-N Stretch1000 - 1350 libretexts.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and purification of this compound, providing reliable methods for assessing reaction progress and isolating the target compound with a high degree of purity.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions leading to the synthesis of this compound. This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

In a typical laboratory setting, TLC is performed on plates pre-coated with a stationary phase, most commonly silica (B1680970) gel. A suitable mobile phase, or eluent system, is selected to achieve optimal separation of the components in the reaction mixture. For aminophenylpiperidine derivatives, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) is often employed. sigmaaldrich.com The polarity of the solvent system can be adjusted to control the retention factor (Rf) of the spots on the TLC plate.

Visualization of the separated spots is typically achieved under UV light (254 nm or 365 nm), especially if the compounds contain a chromophore like the phenyl group in the target molecule. epfl.ch Additionally, various staining reagents can be used to enhance the visibility of the spots. For instance, a potassium permanganate (B83412) solution can be effective for visualizing compounds that are susceptible to oxidation. Aniline-specific reagents may also be employed for more selective detection. epfl.ch

The progress of the reaction is monitored by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Table 1: Representative TLC Conditions for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase A mixture of ethyl acetate and methanol (B129727) (e.g., 9:1 v/v) with a small amount of triethylamine (B128534) to suppress tailing of the amine.
Sample Application The reaction mixture is dissolved in a suitable solvent (e.g., methanol) and applied as a small spot onto the baseline of the TLC plate.
Development The plate is placed in a developing chamber containing the mobile phase.
Visualization The developed plate is dried and visualized under UV light (254 nm) and/or by staining with a suitable reagent such as potassium permanganate or ninhydrin.

Preparative Chromatography for Compound Purification

Following the completion of the synthesis, preparative chromatography is a crucial step for the isolation and purification of this compound from any unreacted starting materials, by-products, or other impurities.

Flash column chromatography is a commonly used preparative technique for the purification of piperidine derivatives. This method utilizes a glass column packed with a stationary phase, typically silica gel, through which the crude product mixture is passed using a pressurized flow of the mobile phase.

The choice of the mobile phase is critical for achieving effective separation. A gradient elution is often employed, where the polarity of the solvent system is gradually increased over the course of the separation. For the purification of this compound, a gradient system starting with a less polar solvent system (e.g., ethyl acetate) and gradually increasing the proportion of a more polar solvent (e.g., methanol) can be effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can be beneficial in preventing the streaking or tailing of the amine compound on the silica gel column.

Fractions are collected as the eluent passes through the column, and these fractions are typically analyzed by TLC to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound. In some cases, recrystallization from a suitable solvent system may be performed as a final purification step. rsc.org

Table 2: Representative Preparative Flash Chromatography Conditions for the Purification of this compound

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) containing a constant small percentage of triethylamine (e.g., 0.5%).
Sample Loading The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column, or dissolved in a minimal amount of the initial mobile phase and wet-loaded.
Elution The mobile phase is passed through the column under positive pressure.
Fraction Collection Fractions are collected and analyzed by TLC to determine their composition.
Product Isolation Fractions containing the pure product are combined, and the solvent is evaporated to yield the purified this compound.

Computational and Theoretical Investigations of 2 Piperidin 4 Yl Phenylamine 2hcl and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidine-containing compounds, DFT is instrumental in determining optimized molecular geometries, electronic properties, and reactivity descriptors. nih.govresearchgate.net

Researchers employ various functionals and basis sets to achieve a balance between computational cost and accuracy. A common approach involves geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set. nih.gov More advanced calculations might use functionals like M06-2X with larger basis sets such as 6-311++G(d,p) to obtain more precise electronic properties. researchgate.net

Key parameters derived from DFT calculations include:

Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For piperidine (B6355638) scaffolds, this can confirm the preferred chair conformation. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. This is vital for understanding how the molecule interacts with biological targets. nih.gov

Reactivity Descriptors: DFT calculations can yield global reactivity descriptors like chemical potential, hardness, and electrophilicity, which quantify the molecule's reactivity. nih.gov

Table 1: Typical Parameters and Insights from DFT Studies on Piperidine Derivatives This table is interactive. You can sort and filter the data.

Parameter Method/Functional Basis Set Information Obtained Reference
Optimized Geometry B3LYP 6-31G(d,p) Bond lengths, angles, stable conformations (e.g., chair) nih.gov
FMO Analysis B3LYP / M06-2X 6-31G(d,p) / 6-311++G(d,p) HOMO-LUMO gap, kinetic stability, reactivity sites nih.govresearchgate.net
MEP Analysis B3LYP 6-31G(d,p) Charge distribution, nucleophilic/electrophilic regions nih.gov
NBO Analysis M06-2X 6-311++G(d,p) Intramolecular charge transfer, stabilization energies researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis of Piperidine Scaffolds

While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for studying the conformational flexibility of the piperidine scaffold, which is crucial for its interaction with biological targets. nih.gov

Simulations are typically run under conditions that mimic a physiological environment, often using an NPT (isothermal-isobaric) ensemble at a standard temperature (300 K) and pressure (1 bar). nih.gov By simulating the molecule's movements over nanoseconds or even microseconds, researchers can observe:

Conformational Transitions: How the piperidine ring and its substituents flex and move. For instance, simulations can show the transition of a molecule from an "open" inactive state to a "closed" active state upon binding to a target. nih.gov

Stability of Binding Poses: When docked into a protein's active site, MD simulations can assess the stability of the predicted binding mode.

Solvent Effects: The influence of water or other solvent molecules on the conformation and dynamics of the compound.

A study on phenyl-piperazine scaffolds, which are structurally related to 2-Piperidin-4-yl-phenylamine, used MD simulations to analyze the conformational changes of the eIF4A1 helicase. nih.gov The simulations revealed that removing a nucleotide from the binding site caused the protein's domains to move apart, transforming it into an open, inactive state. Re-introducing the nucleotide and running the simulation caused the structure to close again, demonstrating the dynamic nature of the interaction. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Piperidine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperidine-based compounds, QSAR models are developed to predict their efficacy and to guide the design of new, more potent analogues.

The process involves several key steps:

Data Set Preparation: A collection of piperidine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is assembled. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, including its topological, electronic, and steric properties. nih.govnih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM) are used to build a mathematical equation linking the descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques. nih.gov

A QSAR study on furan-pyrazole piperidine derivatives successfully created models with high predictive ability (r²: 0.742-0.832, Q²LOO: 0.684-0.796), identifying key 3D and 2D autocorrelation descriptors that influence activity. nih.gov Another study on piperidinopyridine analogs targeting oxidosqualene cyclase also developed robust QSAR models that provided insights into the key structural features driving inhibition. researchgate.net

Table 2: Examples of QSAR Models for Piperidine-Based Compounds This table is interactive. You can sort and filter the data.

Compound Class Target Modeling Technique Key Descriptors Statistical Metric (r²) Reference
Furan-pyrazole piperidines Akt1 / Cancer cells GA-MLR 3D & 2D Autocorrelation 0.742 - 0.832 nih.gov
Piperidinopyridines Oxidosqualene Cyclase MLR, SVM, PLS Electronic, Steric, Hydrophobic Not specified researchgate.net

Theoretical Studies of Reaction Mechanisms in Piperidine Synthesis

Computational chemistry, particularly DFT, plays a vital role in elucidating the complex reaction mechanisms involved in the synthesis of piperidine rings. acs.org Theoretical studies can map out entire reaction pathways, calculate the energies of reactants, transition states, and products, and explain observed yields and stereoselectivity.

Several mechanisms for piperidine synthesis have been investigated computationally:

Metal-Catalyzed Cyclization: The synthesis of piperidines via copper-catalyzed intramolecular C-H amination was studied using DFT. The calculations supported a catalytic cycle involving Cu(I)/Cu(II) intermediates. acs.org Similarly, iridium-catalyzed "hydrogen borrowing" cascades have been mechanistically detailed, involving sequential oxidation, amination, and reduction steps. nih.gov

Radical-Mediated Cyclization: The mechanism for cobalt(II)-catalyzed radical cyclization of amino-aldehydes to form piperidines has been explored. Theoretical studies can help explain competitive processes that may lead to by-product formation. nih.gov

Nitrogen-Atom Insertion: In more unusual syntheses, the mechanism of nitrogen-atom insertion into cyclic amines to form larger rings like piperidines has been investigated. Isotopic labeling (¹⁵N) combined with theoretical calculations can distinguish between possible reaction pathways. acs.org

These theoretical investigations are not merely academic; they provide practical guidance to synthetic chemists, helping them to optimize reaction conditions, choose appropriate catalysts, and predict the outcomes of new synthetic strategies. nih.gov

Analysis of Intermolecular Interactions in Dihydrochloride (B599025) Salt Formations

The formation of a dihydrochloride salt (2HCl) implies that two basic nitrogen atoms in the molecule, such as the two nitrogens in 2-Piperidin-4-yl-phenylamine, have been protonated. The stability and crystal structure of this salt are governed by a network of intermolecular interactions, primarily strong N⁺-H···Cl⁻ hydrogen bonds.

Computational methods are used to analyze these interactions in detail:

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts on the surface of a molecule within a crystal. It allows for the visualization and quantification of different types of interactions. nih.gov For a dihydrochloride salt, this would clearly show the dominant hydrogen bonds between the protonated piperidine and aniline (B41778) nitrogens and the chloride ions.

Interaction Energy Decomposition: This analysis calculates the energetic strength of interactions between molecules in the crystal, breaking them down into electrostatic, dispersion, polarization, and repulsion components. nih.gov This would quantify the strength of the crucial N⁺-H···Cl⁻ hydrogen bonds and other weaker interactions like van der Waals forces that contribute to the stability of the crystal lattice.

In a study of a related piperidinyl-quinolinone crystal, these methods revealed the precise nature and relative strengths of various intermolecular forces, including C-H···O and C-H···F hydrogen bonds and stacking interactions, demonstrating the power of these tools to understand crystal packing. nih.gov The same principles are directly applicable to analyzing the intricate network of hydrogen bonds and other non-covalent interactions that define the structure of 2-Piperidin-4-yl-phenylamine 2HCl.

Application of 2 Piperidin 4 Yl Phenylamine 2hcl and Its Scaffolds in Chemical Biology and Medicinal Chemistry Design

Design Principles for Piperidine-Containing Chemical Probes

The design of effective chemical probes containing a piperidine (B6355638) moiety is guided by several key principles aimed at ensuring target selectivity and utility in complex biological systems. researchgate.net A primary consideration is the conformational restriction imposed by the piperidine ring. This feature can be exploited to mimic the bioactive conformation of natural ligands or to orient substituents in a specific spatial arrangement to enhance binding affinity and selectivity for a particular biological target. nih.gov For instance, the synthesis of piperidine nucleosides was designed to mimic the bioactive conformation of Immucillin-A and Immucillin-H, demonstrating the power of using the piperidine scaffold to create conformationally restricted analogues of known bioactive molecules. mdpi.com

Another critical principle is the strategic introduction of functional groups onto the piperidine ring and its appended structures. These modifications can modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and basicity (pKa), which in turn influence cell permeability, pharmacokinetic properties, and off-target effects. thieme-connect.comresearchgate.net The introduction of chiral centers within the piperidine scaffold can further enhance biological activity and selectivity. researchgate.net

Key principles for designing piperidine-containing chemical probes include:

Target Selectivity: Probes must exhibit high affinity for the intended target with minimal off-target binding. researchgate.net

Conformational Restriction: The rigid piperidine ring can be used to lock the molecule in a bioactive conformation. nih.gov

Physicochemical Property Modulation: Substitutions on the scaffold can be used to optimize properties like solubility and cell permeability. thieme-connect.comresearchgate.net

Stereochemistry: The introduction of chirality can significantly impact biological activity and selectivity. researchgate.net

Synthetic Accessibility: The design should allow for efficient and cost-effective synthesis. news-medical.net

Strategic Modification of the 2-Piperidin-4-yl-phenylamine Scaffold for Target Interaction Modulation

The 2-piperidin-4-yl-phenylamine scaffold offers numerous opportunities for strategic modification to modulate interactions with biological targets. These modifications can be systematically explored to understand the structure-activity relationship (SAR) and optimize for desired biological activity.

A notable example is the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which shares a similar piperidinyl-aryl core, in the development of NLRP3 inflammasome inhibitors. mdpi.comnih.govresearchgate.net Researchers systematically altered different parts of the molecule, including the aliphatic chain linking the aryl moiety to the piperidine ring and the substituents on the benzimidazolone core. researchgate.net These modifications led to the identification of compounds with improved inhibitory activity against NLRP3-dependent pyroptosis and IL-1β release. mdpi.comnih.govresearchgate.net

Key modification strategies include:

Altering the Linker: Modifying the chain connecting the piperidine and phenylamine moieties can impact conformational flexibility and binding orientation.

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring can influence electronic properties and create new interactions with the target protein.

Modification of the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen can alter the basicity and introduce new functional groups for interaction.

Ring Opening or Replacement: In some cases, opening the piperidine ring or replacing it with other cyclic structures can lead to novel activities. For instance, opening the piperidine ring in a series of NLRP3 inhibitors resulted in a compound that maintained anti-pyroptotic activity. mdpi.com

Exploration of Piperidine Analogues as Selective Modulators of Biological Targets

The versatility of the piperidine scaffold has led to the exploration of its analogues as selective modulators for a wide range of biological targets. By systematically altering the core structure and its substituents, researchers have developed potent and selective inhibitors and antagonists for various receptors and enzymes.

For example, piperidinyl piperidine analogues have been designed and synthesized as potent and selective M2 muscarinic receptor antagonists. nih.gov These compounds demonstrated the ability to enhance brain acetylcholine (B1216132) release, highlighting their potential for treating cognitive disorders. nih.gov In another study, piperidine-derived compounds were identified as gamma-secretase modulators, which are of interest for the treatment of Alzheimer's disease. nih.gov One of the optimized compounds in this series was found to decrease Aβ42 levels, increase Aβ38 levels, and possess excellent pharmacokinetic properties. nih.gov

Furthermore, the exploration of 4-(m-OH phenyl) piperidines has revealed their selective and high-affinity binding to opioid mu-receptors. nih.gov The conformation of the phenyl group (axial or equatorial) was found to be a key determinant of whether the compound acted as an agonist or an antagonist. nih.gov

These examples underscore the power of exploring piperidine analogues to achieve target selectivity and desired pharmacological effects.

Structure-Activity Relationship (SAR) Studies of Substituted Phenyl-Piperidine Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For substituted phenyl-piperidine systems, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact on potency, selectivity, and other pharmacological properties.

A study on piperidine-based derivatives as influenza virus inhibitors divided the lead compound into four subunits for independent variation: a quinolinyl core, a sulfur core, a piperidinyl core, and a carbamate (B1207046) core. nih.gov This systematic approach revealed that a non-planar ring, such as piperidine or cyclohexyl, was crucial for inhibitory activity, while a planar phenyl ring resulted in a loss of activity. nih.gov

In the development of antagonists for the human CCR5 receptor, a key target for anti-HIV-1 agents, SAR studies of piperidine- and piperazine-based compounds were instrumental. acs.org These studies, which explored various substitutions on the piperidine ring, led to the development of predictive pharmacophore models.

Similarly, SAR exploration of the piperidine region of dual NK1/NK2 antagonists led to the identification of a benzimidazolinone series with high affinity for these receptors. researchgate.net

Table 1: Examples of SAR Findings in Phenyl-Piperidine Systems

TargetStructural ModificationImpact on ActivityReference
Influenza VirusReplacement of piperidine with a phenyl ringLoss of inhibitory activity nih.gov
Opioid Mu-ReceptorsPhenyl group conformation (axial vs. equatorial)Determined agonist vs. antagonist activity nih.gov
NK1/NK2 ReceptorsSubstitution on the piperidine ringLed to potent dual antagonists researchgate.net

Pharmacophore Modeling for Piperidine-Based Ligand Design

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. nih.gov This approach is particularly valuable for designing piperidine-based ligands, as it can help to rationalize the observed SAR and guide the design of new, more potent, and selective compounds. acs.orgnih.gov

Pharmacophore models can be generated using either a ligand-based or a structure-based approach. nih.govmdpi.com In the ligand-based approach, a set of known active compounds is used to derive a common pharmacophore hypothesis. mdpi.comcreative-biolabs.com For example, a predictive pharmacophore model for CCR5 antagonists was developed from a series of piperidine- and piperazine-based compounds. acs.org This model, consisting of two hydrogen bond acceptors and three hydrophobic features, successfully predicted the activity of a large set of test molecules. acs.org

The structure-based approach utilizes the three-dimensional structure of the target protein to identify key interaction points in the binding site. nih.gov This information can then be used to construct a pharmacophore model that guides the design of ligands with complementary features.

The application of pharmacophore modeling in piperidine-based ligand design offers several advantages:

Virtual Screening: Pharmacophore models can be used as 3D queries to search large chemical databases for novel scaffolds. acs.org

Activity Prediction: They can predict the biological activity of newly designed compounds before synthesis. acs.org

Understanding Mechanism of Action: Pharmacophore models can provide insights into the key interactions between a ligand and its target. acs.org

Chemical Space Exploration around the 2-Piperidin-4-yl-phenylamine Core

The concept of chemical space refers to the vast number of all possible molecules. mdpi.com Exploring the chemical space around a core scaffold like 2-piperidin-4-yl-phenylamine is a key strategy in drug discovery to identify novel compounds with improved properties. nih.gov This exploration involves synthesizing and evaluating a diverse library of analogues with variations in substituents, stereochemistry, and ring systems.

Recent advancements in synthetic chemistry have made the exploration of chemical space more efficient. For example, a new two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines. news-medical.net This method allows for the rapid generation of diverse piperidine derivatives, accelerating the exploration of their chemical space. news-medical.net

The exploration of chemical space around the 2-piperidin-4-yl-phenylamine core can be guided by computational methods, such as de novo design platforms that can generate novel molecular structures within the constraints of a target's binding pocket. nih.gov Furthermore, bio-inspired strategies, such as those used to explore the chemical space of terpenoids, can also be adapted to generate novel piperidine-based compounds. chemrxiv.org

The goal of chemical space exploration is to move beyond the known "drugged" biological space and identify novel chemical entities that can modulate new biological targets. nih.gov The 2-piperidin-4-yl-phenylamine scaffold, with its inherent versatility, provides a solid starting point for such explorations.

Application of Piperidine Frameworks in Designing Conformationally Restricted Molecules

The rigid, chair-like conformation of the piperidine ring makes it an excellent framework for designing conformationally restricted molecules. nih.gov By incorporating the piperidine moiety into a larger molecule, chemists can limit the number of accessible conformations, which can lead to increased binding affinity, improved selectivity, and better pharmacokinetic properties. mdpi.comthieme-connect.com

One notable application is in the design of sphingoid base analogues. By incorporating a piperidine ring to create a cyclic moiety between the 2-amino group and the C-4 carbon of the sphingoid base, researchers were able to synthesize conformationally restricted analogues that were more effective at inhibiting cancer cell growth than the natural compounds. nih.govacs.org

Similarly, piperidine nucleosides have been synthesized as conformationally restricted mimics of Immucillins, which are potent inhibitors of purine (B94841) nucleoside phosphorylase. mdpi.comnih.gov The piperidine ring was used to lock the molecule in a conformation that mimics the bioactive shape of the parent drug. mdpi.com

The use of piperidine frameworks to create conformational restriction is a powerful strategy in medicinal chemistry that can lead to the development of highly potent and selective drugs. chemrxiv.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Derivatization of the 2-Piperidin-4-yl-phenylamine 2HCl Scaffold

The development of novel synthetic routes is crucial for expanding the chemical space around the this compound core. Modern organic synthesis offers a plethora of tools to achieve this, moving beyond traditional methods to more efficient and selective transformations.

One promising avenue is the application of C-H functionalization . This strategy allows for the direct modification of the piperidine (B6355638) ring or the phenyl group without the need for pre-functionalized starting materials. For instance, rhodium-catalyzed C-H insertion reactions have been successfully employed for the site-selective functionalization of piperidine derivatives at the C2, C3, or C4 positions. This approach could be adapted to introduce a wide range of substituents onto the piperidine ring of the parent scaffold, thereby generating a library of diverse analogs.

Another innovative approach involves radical cyclization . Cobalt-catalyzed radical cyclization of linear amino-aldehydes has emerged as a powerful method for the construction of piperidine rings. researchgate.net This methodology could be explored for the de novo synthesis of highly substituted 2-Piperidin-4-yl-phenylamine derivatives, offering access to novel chemical entities that are not readily accessible through conventional routes.

Advanced Theoretical Modeling of Complex Interactions

Computational chemistry provides invaluable insights into the molecular interactions that govern the biological activity of compounds. For the this compound scaffold, advanced theoretical modeling can guide the rational design of new derivatives with enhanced properties.

Molecular docking simulations can be employed to predict the binding modes of 2-Piperidin-4-yl-phenylamine analogs within the active sites of various biological targets. For example, docking studies have been used to understand the interactions of piperidine derivatives with targets like the histamine (B1213489) H3 and sigma-1 receptors. acs.org Such studies can elucidate key protein-ligand interactions and inform the design of new compounds with improved affinity and selectivity. acs.org

Molecular dynamics (MD) simulations offer a more dynamic picture of these interactions over time. MD simulations can be used to assess the conformational stability of the ligand-receptor complex and to identify subtle but critical interactions that may not be apparent from static docking poses. nih.gov This information is crucial for understanding the nuanced structure-activity relationships within a series of compounds.

Furthermore, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. By comparing the structures of active and inactive analogs, a pharmacophore model can be generated to guide the design of new molecules with a higher probability of being active. acs.org

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. The this compound scaffold is an ideal candidate for inclusion in HTS campaigns aimed at identifying new research leads.

The development of diverse chemical libraries based on this scaffold is a critical first step. By employing the novel synthetic routes described above, a multitude of analogs can be generated for screening. These libraries can then be screened against a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. thermofisher.com

HTS can be performed in various formats, from biochemical assays that measure the inhibition of a specific enzyme to cell-based assays that assess a compound's effect on a particular cellular pathway. For instance, a library of 2-Piperidin-4-yl-phenylamine analogs could be screened for their ability to modulate the activity of a specific receptor or to inhibit the growth of cancer cells. researchgate.net The hits identified from these screens can then be further optimized through medicinal chemistry efforts to develop potent and selective lead compounds. A notable example of a successful screening effort involving related structures is the discovery of spiroindoline insecticides, which include 2-Piperidin-4-yl-phenylamine derivatives. st-andrews.ac.uk

Screening StageDescriptionPotential Application for this compound
Primary Screen Initial, rapid screen of a large compound library at a single concentration.Identify analogs with any level of activity against a target of interest.
Dose-Response Test active compounds from the primary screen at multiple concentrations.Determine the potency (e.g., IC50 or EC50) of the active analogs.
Secondary Assays Further characterization of confirmed hits.Assess selectivity against related targets and confirm the mechanism of action.
Lead Optimization Iterative chemical synthesis and biological testing.Modify the most promising hits to improve potency, selectivity, and drug-like properties.

Development of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical research and development to minimize the environmental impact of chemical synthesis. Future research on this compound should prioritize the development of sustainable synthetic methodologies.

One promising area is the use of deep eutectic solvents (DES) as environmentally benign reaction media. DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and can be recycled. The synthesis of piperidin-4-one derivatives, a related structural motif, has been successfully demonstrated in a glucose-urea deep eutectic solvent, highlighting the potential of this technology for the synthesis of the 2-Piperidin-4-yl-phenylamine scaffold.

Other green chemistry approaches that could be applied include:

Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Exploration of Stereochemical Control in Piperidine Functionalization

The piperidine ring of this compound contains a stereocenter at the C4 position. The stereochemistry of this center can have a profound impact on the biological activity of the molecule. Therefore, the exploration of stereochemical control in the functionalization of the piperidine ring is a critical area for future research.

Asymmetric synthesis methodologies can be employed to selectively synthesize either enantiomer of a chiral derivative. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantioselectivity. mdpi.com This approach could be adapted to generate enantiomerically pure analogs of 2-Piperidin-4-yl-phenylamine, allowing for a detailed investigation of the stereochemical requirements for biological activity.

Q & A

Basic Research Questions

Q. What solvents and concentrations are optimal for preparing stock solutions of 2-Piperidin-4-yl-phenylamine 2HCl in vitro?

  • Answer: The compound has limited aqueous solubility but dissolves well in DMSO (≥20.65 mg/mL) and ethanol (≥2.21 mg/mL) under sonication. For a 10 mM stock solution, dissolve 2.0946 mg in 1 mL DMSO. Validate solubility empirically via dynamic light scattering (DLS) or visual inspection for precipitation after 24-hour storage at -20°C .

Q. What synthetic routes are reported for this compound, and what are critical reaction conditions?

  • Answer: A common route involves nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions (pH 10-12, 60-80°C), followed by nitro-group reduction using hydrogenation (Pd/C catalyst) and HCl salt formation. Key parameters include reaction time (12-24 hrs), inert atmosphere (N₂/Ar), and stoichiometric control of HCl to ensure dihydrochloride formation .

Advanced Research Questions

Q. How does environmental pH or temperature affect the stability of this compound, and what methods detect degradation products?

  • Answer: The compound degrades under extreme pH (<3 or >10) or prolonged exposure to >40°C. Accelerated stability studies (72 hrs at 50°C, varying pH) combined with HPLC-MS (C18 column, 0.1% TFA mobile phase) can identify breakdown products like free piperidine or phenylamine derivatives. Store lyophilized powder at -20°C for long-term stability .

Q. How can researchers resolve contradictions in IC₅₀ values across cell-based assays (e.g., calcium channel blockade vs. receptor binding)?

  • Answer: Variability arises from off-target effects (e.g., interactions with adrenergic or dopaminergic receptors) or assay-specific factors (cell line, endpoint measurement). Mitigate by:

  • Using orthogonal assays (e.g., patch-clamp for calcium flux vs. FLIPR for intracellular Ca²⁺).
  • Validating target specificity via siRNA knockdown or competitive binding with selective antagonists (e.g., nifedipine for L-type Ca²⁺ channels) .

Q. What experimental strategies validate the compound’s role as an enzyme inhibitor in kinetic studies?

  • Answer: Perform Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km) ± inhibitor (1–100 μM). A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests binding to allosteric sites. Confirm via Lineweaver-Burk plots and IC₅₀-to-Ki conversion using Cheng-Prusoff equations .

Q. How to optimize post-synthesis purification to achieve >95% purity for biological assays?

  • Answer: After synthesis, use flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization in ethanol/water (1:3 v/v). Purity is assessed via reverse-phase HPLC (≥95% area under curve) and ¹H NMR (absence of extraneous peaks at δ 1.2–3.5 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.